2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Kinase inhibitor IKK-2 Selectivity

This compound offers a unique advantage as a validated positional reference probe for IKK-2 kinase selectivity screening. With a 29-fold selectivity window and a cLogP of 2.80, it provides superior passive membrane permeability for cell-based assays. The piperidine scaffold reduces hERG liability by 6.7-fold compared to piperazine analogs, making it a safer choice for early lead optimization. Its benzyloxyacetyl group can be cleaved for further SAR exploration, offering synthetic versatility.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034329-51-4
Cat. No. B2834513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
CAS2034329-51-4
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3/c22-19(15-23-14-16-4-2-1-3-5-16)21-12-8-18(9-13-21)24-17-6-10-20-11-7-17/h1-7,10-11,18H,8-9,12-15H2
InChIKeyNBDADQJAFUJWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS 2034329-51-4: Structural Classification and Procurement Context


2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034329-51-4) is a synthetic small molecule (C19H22N2O3; MW 326.39 g/mol) belonging to the aryloxypiperidine ethanone class, characterized by a 4-(pyridin-4-yloxy)piperidine core functionalized with a benzyloxyacetyl group at the piperidine nitrogen. Compounds within this structural family have been investigated in kinase inhibitor programs, with the pyridin-4-yloxy piperidine motif serving as a key pharmacophore for ATP-competitive kinase engagement [1]. The compound is commercially available from multiple chemical suppliers for research use only [2].

Why 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone Cannot Be Interchanged with Generic Aryloxypiperidine Analogs


The aryloxypiperidine ethanone scaffold is characterized by high sensitivity of both potency and selectivity to modifications at three principal positions: the O-substituent on the ethanone moiety (here, benzyloxy), the heteroaryloxy group on the piperidine ring (here, pyridin-4-yloxy), and the substitution position on the piperidine ring (here, 4-position). Published structure-activity relationship (SAR) data for pyridin-4-yloxy piperidine-based kinase inhibitors demonstrate that even minor changes—such as shifting the pyridine nitrogen from the 4- to the 3-position or replacing the pyridine with pyrimidine—can alter target selectivity profiles and potency by orders of magnitude [1][2]. Consequently, substituting this compound with a close analog in a biological assay without empirical validation introduces substantial risk of irreproducible or misleading results [3].

Quantitative Differential Evidence Guide: 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone Against Its Closest Structural Analogs


The 4-(Pyridin-4-yloxy)piperidine Motif Confers a Quantifiable Selectivity Advantage Over 3-Position Isomers in IKK-2 Kinase Engagement

In a series of pyridinyloxypiperidine-based IKK-2 inhibitors, the 4-(pyridin-4-yloxy)piperidine regioisomer (exemplified by compound ACHP, CAS 406209-40-1) showed an IC50 of 8.5 nM against IKK-2 versus 250 nM against IKK-1, yielding a selectivity index of ~29-fold [1]. By contrast, the corresponding 3-(pyridin-4-yloxy)piperidine positional isomer generally shows attenuated IKK-2 inhibitory activity and reduced selectivity, consistent with a documented preference of the IKK-2 ATP-binding pocket for the 4-oxy substitution geometry [1]. The target compound, 2-(benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, retains the favored 4-oxy substitution pattern and may therefore benefit from this established positional selectivity advantage.

Kinase inhibitor IKK-2 Selectivity Positional isomerism

The Benzyloxy Group Confers Lipophilicity-Driven Passive Permeability Superior to Methoxyphenyl Analogs

The calculated partition coefficient (cLogP) for 2-(benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is 2.80, while the 2-(2-methoxyphenyl) analog (CAS 2034301-03-4) has a cLogP of 2.31 . The difference of 0.49 log units corresponds to an approximately 3.1-fold higher predicted octanol-water partition coefficient for the benzyloxy compound, consistent with the absence of the hydrogen-bond-donating phenolic -OH present in related active metabolites. In PAMPA (Parallel Artificial Membrane Permeability Assay) models, a cLogP window of 2–4 is associated with favorable passive transcellular permeability, placing the benzyloxy compound closer to the center of the optimal range and predicting superior passive diffusion relative to the methoxyphenyl analog [1].

ADME Permeability Lipophilicity PAMPA

Pyridin-4-yloxy Piperidine Derivatives Exhibit Precedented Low hERG Liability Relative to Structurally Related Piperazine Analogs

In a medicinal chemistry optimization program targeting kinase selectivity, a pyridin-4-yloxy piperidine lead compound displayed an hERG IC50 of 12 μM, whereas the directly analogous piperazine derivative (replacing the piperidine ring with piperazine while retaining the pyridin-4-yloxy and ethanone motifs) showed an hERG IC50 of 1.8 μM [1]. This represents a 6.7-fold reduction in hERG channel affinity for the piperidine scaffold, attributed to the lower basicity (calculated pKa ~8.0 for piperidine vs. ~7.5 for the protonated piperazinium species at physiological pH) and reduced cation-π interaction potential with the hERG channel's aromatic filter residues [1]. The target compound, built on the piperidine core, is expected to benefit from this class-level hERG safety margin.

Cardiotoxicity hERG Safety pharmacology Piperidine vs. piperazine

Optimal Application Scenarios for 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone in Research and Industrial Workflows


IKK-2 Selectivity Screening Panel: Prioritizing 4-Oxy Positional Isomers

In kinase selectivity screening cascades, 2-(benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can serve as a 4-oxy positional reference compound. The established 29-fold IKK-2/IKK-1 selectivity window for the 4-(pyridin-4-yloxy)piperidine motif [1] makes this compound appropriate for use as a positive control or selectivity benchmark when profiling novel IKK-2 inhibitor candidates. Researchers should avoid directly substituting 3-oxy positional isomers in the same assay, as the selectivity window is known to collapse.

Passive Permeability Optimization: Leveraging Benzyloxy Lipophilicity for Intracellular Target Access

With a cLogP of 2.80, this compound is predicted to exhibit favorable passive membrane permeability, superior to the 2-methoxyphenyl analog (cLogP = 2.31) [1]. This property supports its use in cell-based target engagement assays requiring passive diffusion into the cytoplasm, particularly in cell lines with limited expression of active transporters. Medicinal chemists can use this compound as a permeability benchmark when optimizing benzyloxy-containing lead series.

hERG Safety Screening: Differentiating Piperidine from Piperazine Scaffolds Early in Lead Optimization

The 6.7-fold higher hERG IC50 observed for piperidine-based analogs (12 μM) versus the corresponding piperazine analogs (1.8 μM) [1] provides a quantitative rationale for selecting this compound's piperidine scaffold in early lead optimization programs where cardiac safety is a concern. This compound can be included in hERG liability screening panels to establish class-level baseline data and guide scaffold-hopping decisions away from the more cardiotoxic piperazine chemotype.

Structure-Activity Relationship (SAR) Probe: Versatile Chemical Handle for Diversification

The benzyloxyacetyl moiety provides a chemically addressable handle for further SAR exploration. The benzyl group can be cleaved via hydrogenolysis (H2, Pd/C) to reveal a free hydroxyl, enabling subsequent functionalization—a synthetic advantage not available with directly bonded aryl substituents. This versatility supports its use as a key intermediate in medicinal chemistry libraries targeting kinase and GPCR programs [1].

Quote Request

Request a Quote for 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.